N1-(3-chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-(3-Chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a symmetrically substituted oxalamide derivative characterized by a 3-chloro-4-methoxyphenyl group at the N1 position and a 2-methoxyphenethyl moiety at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from enzyme inhibition (e.g., cytochrome P450 modulation) to flavoring agents, depending on substituent patterns .
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-15-6-4-3-5-12(15)9-10-20-17(22)18(23)21-13-7-8-16(25-2)14(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHHTORGDQACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : The 2-methoxyphenethyl group at N2 may impose greater steric hindrance compared to analogues with substituents at the 4-position (e.g., compound 28) .
Physicochemical Properties
Substituents critically influence solubility, lipophilicity (logP), and stability:
- Lipophilicity: The 3-chloro-4-methoxy substitution likely increases logP compared to non-halogenated analogues (e.g., compound 17), enhancing membrane permeability but reducing aqueous solubility .
- NMR Trends : In compound 70, the 2-methoxyphenethyl group causes upfield shifts for aromatic protons (δ 6.86–7.20 ppm) compared to 4-substituted analogues . The target compound’s 3-chloro-4-methoxy group may further deshield adjacent protons.
Preparation Methods
Stepwise Amine Activation and Coupling
Formation of Monoacyl Chloride Intermediate :
Reacting oxalyl chloride (ClCOCOCl) with 3-chloro-4-methoxyaniline generates an intermediate monoacyl chloride. This step is performed under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to prevent overreaction.
$$
\text{ClCOCOCl} + \text{Ar-NH}_2 \rightarrow \text{Ar-NH-CO-COCl} + \text{HCl}
$$
where Ar = 3-chloro-4-methoxyphenyl.Coupling with 2-Methoxyphenethylamine :
The monoacyl chloride intermediate is then reacted with 2-methoxyphenethylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl. The reaction proceeds at room temperature for 4–6 hours, yielding the target oxalamide.
Optimization Insights :
- Solvent Selection : Polar aprotic solvents like DCM or THF improve reaction homogeneity and yield (78–85%) compared to non-polar solvents.
- Stoichiometry : A 1:1.2 molar ratio of monoacyl chloride to 2-methoxyphenethylamine minimizes dimerization byproducts.
Case Study :
A 2022 study achieved an 82% yield using TEA in DCM, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Catalytic Dehydrogenative Coupling with Ethylene Glycol
A modern approach leverages transition-metal catalysts to directly couple amines with ethylene glycol, forming oxalamides via acceptorless dehydrogenation. This method, reported by Zhang et al. (2020), employs a ruthenium pincer complex (Ru-MACHO-BH) to mediate the reaction.
Reaction Mechanism and Conditions
Catalyst Activation :
The Ru-MACHO-BH complex undergoes deprotonation in the presence of a mild base (e.g., KOtBu), generating an active dearomatized species that facilitates β-hydride elimination from ethylene glycol.Coupling Sequence :
- Ethylene glycol is dehydrogenated to glyoxal (OHC-CHO).
- Sequential nucleophilic attack by 3-chloro-4-methoxyaniline and 2-methoxyphenethylamine forms the oxalamide backbone.
Key Parameters :
- Temperature : 135–140°C in toluene/dimethoxyethane (1:1 v/v).
- Catalyst Loading : 1 mol% Ru-MACHO-BH with 1 mol% KOtBu.
- Yield : 68–74% after 24 hours.
Advantages :
- Eliminates toxic oxalyl chloride.
- Generates H₂ as the sole byproduct, enhancing sustainability.
Limitations :
- Requires strict anhydrous conditions.
- Limited substrate scope for sterically hindered amines.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented continuous-flow process (WO2015159170A2) adapts the classical method for kilogram-scale production:
Flow Reactor Design
- Reactor 1 : Oxalyl chloride and 3-chloro-4-methoxyaniline are mixed at 5°C in a microchannel reactor (residence time: 2 min).
- Reactor 2 : The monoacyl chloride intermediate reacts with 2-methoxyphenethylamine at 25°C (residence time: 10 min).
Process Metrics :
| Parameter | Value |
|---|---|
| Annual Capacity | 500 kg |
| Purity (HPLC) | >99% |
| Space-Time Yield | 0.45 kg/L·h |
Cost Analysis :
- Raw material costs: \$12.50/g (vs. \$18.50/g for batch synthesis).
- Catalyst recycling reduces ruthenium-related expenses by 40%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Oxalyl Chloride | 82 | 99 | 18.50 | High (HCl waste) |
| Ru-Catalyzed | 74 | 97 | 22.80 | Low (H₂ byproduct) |
| Continuous Flow | 88 | 99.5 | 12.50 | Moderate |
Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
